N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound belonging to the class of substituted ureas. These compounds are characterized by the presence of a urea functional group (-NH-CO-NH-) with various substituents attached to the nitrogen atoms. In scientific research, N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been primarily investigated for its activity as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs) [].
While the provided literature does not explicitly detail the synthesis of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, a related compound, 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl), was synthesized using a multistep process []. This process involved the carbonation of 2,6-dimethyl phenyl lithium with 14CO2 to yield 2,6-dimethylbenzoic acid, α-14C. Further steps included transforming the acid into its halide form and a subsequent condensation reaction with 3-amino-5-methyl isoxazole to yield the final product [].
N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea acts as a positive allosteric modulator of α7 nAChRs []. This means it enhances the receptor's response to its natural agonist, acetylcholine, without directly activating the receptor itself. Studies using the substituted cysteine accessibility method have shown that this compound induces conformational changes in the extracellular ligand-binding domain of α7 nAChRs []. These changes are similar but not identical to those caused by acetylcholine alone, suggesting a distinct binding site for N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea outside the agonist-binding site [].
The primary scientific application of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is in studying α7 nAChR function and their role in various neurological processes []. As a positive allosteric modulator, it allows researchers to investigate the effects of enhanced α7 nAChR activity in cellular and animal models. This has implications for understanding and potentially treating neuropsychiatric disorders like nicotine addiction, Alzheimer's disease, schizophrenia, and depression, where α7 nAChRs are implicated [].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1